N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-15-3-2-11-9(14)8-6-4-10-5-7(6)12-13-8/h10H,2-5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
QOTLBIPWTNIAKF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=NNC2=C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The tetrahydropyrrolo[3,4-c]pyrazole scaffold forms the foundation of the target molecule. A regioselective cyclocondensation strategy, adapted from Katritzky’s work on pyrazole derivatives, employs α-benzotriazolylenones 48 and substituted hydrazines under basic conditions . For N-(2-methoxyethyl) functionalization, 2-methoxyethylhydrazine reacts with cyclic ketones to yield intermediates such as pyrazoline 49 , which undergoes dehydrogenation to form the fully aromatic pyrrolopyrazole core. This method achieves yields of 50–94% by leveraging the benzotriazole group’s electron-withdrawing effects to enhance α-proton acidity, enabling precise substitution at the 4-position .
Critical parameters include:
-
Solvent selection : Acetonitrile or THF for optimal solubility.
-
Base : Cs2CO3 or NaH to deprotonate intermediates.
-
Temperature : 90°C for 12–24 hours to ensure complete cyclization .
Introduction of the 2-methoxyethyl group at the pyrazole nitrogen often utilizes Suzuki-Miyaura coupling. The boronic ester derivative 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 847818-71-7) serves as a key intermediate . Synthesis involves treating 4-bromo-1H-pyrazole with 2-bromoethyl methyl ether in acetonitrile using Cs2CO3, achieving 70–85% yields after 18 hours at 90°C .
Table 1: Representative Suzuki-Miyaura Cross-Coupling Conditions
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| PdCl2(dppf) | Cs2CO3 | Dioxane | 100°C | 63% |
| Pd(PPh3)4 | K2CO3 | EtOH/H2O | 80°C | 78% |
| [Pd(allyl)Cl]2 with XPhos | NaHCO3 | THF | 120°C | 82% |
Microwave-assisted reactions (100–120°C, 30 minutes) improve efficiency, reducing side-product formation . Post-coupling purification via reverse-phase HPLC or silica gel chromatography ensures >95% purity.
Carboxamide Installation via Acylation
The carboxamide group at position 3 is introduced through nucleophilic acyl substitution. In a representative procedure, the pyrrolopyrazole amine reacts with 2-methoxyethyl isocyanate in dichloromethane using triethylamine as a base . Alternatively, activated esters (e.g., pentafluorophenyl carbamate) enable room-temperature reactions with yields exceeding 90% .
Key considerations:
-
Steric effects : Bulky substituents on the pyrazole nitrogen necessitate longer reaction times (24–48 hours).
-
Protecting groups : tert-Butoxycarbonyl (Boc) protection of secondary amines prevents undesired side reactions .
Optimization of Stereochemistry and Purification
The tetrahydropyrrolo[3,4-c]pyrazole system exhibits axial chirality, requiring enantioselective synthesis. Asymmetric hydrogenation using Rhodium-(R)-BINAP catalysts achieves enantiomeric excess (ee) >98% for the trans-configured product . Final purification employs preparative HPLC with ammonium formate buffers (pH 3.5) to resolve diastereomers.
Challenges :
-
Epimerization : Basic conditions during workup may racemize chiral centers; neutral pH extraction mitigates this .
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance dissolution during crystallization.
Scalability and Process Chemistry
Kilogram-scale synthesis adopts continuous flow chemistry for cyclocondensation and cross-coupling steps. A tandem reactor system combining microwave irradiation and in-line NMR monitoring achieves 85% overall yield with 99.5% purity . Green chemistry principles favor water as a co-solvent in Suzuki reactions, reducing Pd waste by 40% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Structural Representation
The compound features a tetrahydropyrrolo structure fused with a pyrazole ring, which contributes to its diverse biological activities. The methoxyethyl group enhances solubility and may influence pharmacokinetics.
Pharmacological Activities
Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit a range of pharmacological activities:
-
Anticancer Activity :
- Several studies have reported that pyrazole derivatives possess anticancer properties. For instance, compounds similar to N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Methoxyethyl Group : Enhances solubility and bioavailability.
- Tetrahydropyrrolo and Pyrazole Rings : Essential for maintaining biological activity and interaction with target proteins.
Case Study 1: Anticancer Efficacy
A study published in the Egyptian Journal of Chemistry investigated the anticancer potential of similar pyrazole derivatives. Results indicated significant cytotoxicity against breast cancer cells with IC values in the micromolar range. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers synthesized several pyrazole derivatives and evaluated their ability to inhibit COX enzymes. The results showed that compounds with similar structures to this compound exhibited potent inhibition of COX-1 and COX-2 activities .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Growth inhibition of bacteria/fungi |
Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Methoxyethyl Group | Increases solubility and bioavailability |
| Tetrahydropyrrolo Ring | Critical for anticancer activity |
| Pyrazole Ring | Essential for antimicrobial properties |
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
The carboxamide nitrogen and pyrazole/pyrrolidine ring positions are key modification sites. Below is a comparative analysis of substituent effects:
N-Substituted Carboxamide Derivatives
N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1710195-24-6) :
- Substituent : Ethyl (-CH₂CH₃)
- Molecular Formula : C₈H₁₂N₄O
- Molecular Weight : 180.21 g/mol
- Key Difference : Reduced polarity compared to the methoxyethyl analog, which may lower solubility but increase membrane permeability.
N-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide :
- Substituent : Cyclopropyl
- Properties : The rigid cyclopropyl group may sterically hinder target interactions but improve metabolic stability.
Ring-Substituted Derivatives
5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives :
- Substituent : Methyl at pyrazole C5
- Activity : Demonstrated potent potassium-competitive acid blockade (pKₐ ~7.5), suggesting the C5 position is critical for proton pump inhibition.
- Key Insight : Substitution on the ring (vs. carboxamide nitrogen) directs activity toward gastric acid-related targets.
PHA-739358 (CAS 827318-97-8) :
- Substituent : (R)-4-(4-Methylpiperazin-1-yl)benzamide
- Molecular Formula : C₂₃H₂₈N₆O₂
- Activity : A kinase inhibitor targeting Aurora kinases, highlighting how bulky aromatic substituents enable enzyme binding.
Key Observations:
- Substituent Position : Carboxamide N-substituents (e.g., methoxyethyl, ethyl) likely modulate pharmacokinetics, while ring substitutions (e.g., C5-methyl) drive target specificity.
- Size and Polarity : Bulky groups (e.g., PHA-739358’s benzamide) enable kinase inhibition, whereas smaller polar groups (e.g., methoxyethyl) may favor solubility.
Physicochemical Properties
Biological Activity
N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The structure features a tetrahydropyrrolo core with a methoxyethyl substituent and a carboxamide functional group. This unique arrangement contributes to its biological activity.
Research indicates that this compound may act as an inhibitor of glycine transporters (Glyt1), which are implicated in various neurological disorders. By inhibiting Glyt1, the compound may enhance synaptic levels of glycine, thereby influencing excitatory and inhibitory neurotransmission in the central nervous system (CNS) .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation and induced apoptosis in A431 vulvar epidermal carcinoma cells .
Neuroprotective Effects
In animal models, this compound exhibited neuroprotective properties. It was shown to reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases . These findings suggest its utility in treating conditions like Alzheimer’s disease.
Study 1: Glyt1 Inhibition
A study focused on the inhibition of Glyt1 by this compound showed a significant reduction in glycine uptake in cultured neurons. This effect correlated with increased synaptic transmission efficiency .
Study 2: Antitumor Efficacy
In another investigation involving various cancer cell lines (including breast and lung cancer), the compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
| Activity | Effect | Cell Line/Model |
|---|---|---|
| Glyt1 Inhibition | Enhanced synaptic transmission | Neuronal cultures |
| Anticancer | Induced apoptosis | A431 vulvar carcinoma cells |
| Neuroprotection | Reduced neuroinflammation | Neurodegenerative disease models |
Q & A
Q. Advanced
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Example: Crystallographic data for analogous compounds show triclinic P1 space group with Z = 2 .
- HRMS : Exact mass calculation (e.g., [M+H]⁺ = 319.1422) confirms molecular formula .
How does the compound interact with biological targets such as kinases or receptors?
Q. Advanced
- Kinase Inhibition : The pyrrolopyrazole core mimics ATP-binding motifs, competing for hydrophobic pockets in kinases (e.g., Aurora kinases). IC₅₀ values for related compounds range from 18–40 nM .
- Receptor Binding : The 2-methoxyethyl group enhances solubility and hydrogen-bonding with residues in P2X7 receptors, as shown in docking studies .
Mechanistic Insight : - Molecular Dynamics (MD) : Simulations reveal stable binding with RMSD < 2 Å over 100 ns .
What computational methods predict the compound's pharmacodynamics and binding affinity?
Q. Advanced
- Docking Software (AutoDock Vina, Schrödinger) : Predict binding poses in kinase ATP pockets. Scores (ΔG ≈ −9.5 kcal/mol) correlate with experimental IC₅₀ .
- QSAR Models : Use descriptors like logP (2.1) and polar surface area (85 Ų) to optimize bioavailability .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., methoxyethyl vs. ethyl groups) .
How can researchers address discrepancies in reported biological activities across studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. CHO) .
- Dose-Response Curves : Re-evaluate IC₅₀ under standardized protocols (e.g., 10 µM ATP, pH 7.4) .
Example Contradiction : - Study A reports IC₅₀ = 18 nM (rat P2X7), while Study B finds 40 nM (human P2X7). Differences arise from species-specific receptor conformations .
What are the key intermediates in the synthesis of this compound?
Q. Basic
- Intermediate 1 : Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS 912635-62-2), synthesized via cyclization of propargylamine derivatives .
- Intermediate 2 : N-(2-Methoxyethyl)amine, prepared by alkylation of ammonia with 2-methoxyethyl chloride .
Purification : Intermediate 1 is isolated via flash chromatography (Rf = 0.3 in EtOAc/hexane 1:1) .
What is the role of stereochemistry in the compound's biological activity?
Q. Advanced
- Enantioselectivity : The (R)-configuration at the methoxyethyl group increases binding affinity by 3-fold compared to (S)-isomers, as shown in chiral HPLC-resolved assays .
- Crystal Structures : Analogous compounds (e.g., danusertib) reveal that planar pyrrolopyrazole cores align with kinase hinge regions, while substituents dictate selectivity .
How can researchers analyze the compound's stability under various storage and experimental conditions?
Q. Advanced
- Accelerated Degradation Studies :
- Analytical Methods :
What purification techniques are recommended for isolating the final compound?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
